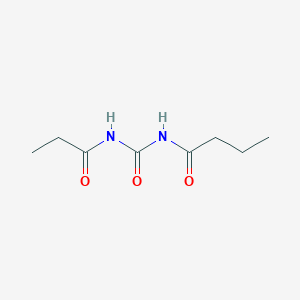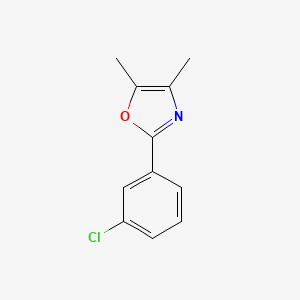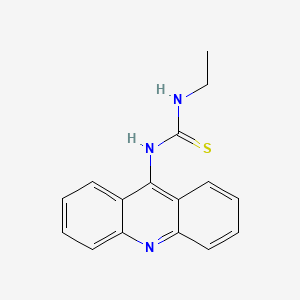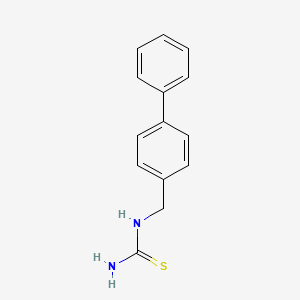
N-(propanoylcarbamoyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(propanoylcarbamoyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propanoyl group and a butanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoylcarbamoyl)butanamide can be achieved through the reaction of butanamide with propanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to optimize the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(propanoylcarbamoyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: Oxidative reactions can convert the amide group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can transform the carbonyl group into alcohols or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Propanoic acid and butanoic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(propanoylcarbamoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(propanoylcarbamoyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Butyramide: A simple amide with a butanamide group, lacking the propanoyl group.
Propanamide: An amide with a propanoyl group, lacking the butanamide group.
N-(butanoylcarbamoyl)propanamide: A similar compound with the positions of the propanoyl and butanamide groups reversed.
Uniqueness
N-(propanoylcarbamoyl)butanamide is unique due to the presence of both propanoyl and butanamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
873384-48-6 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
N-(propanoylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-5-7(12)10-8(13)9-6(11)4-2/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
InChI 键 |
JPXXANMIYFROPX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(=O)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)

![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)

![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)
